molecular formula C22H20O7 B2951181 8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690213-88-8

8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No. B2951181
M. Wt: 396.395
InChI Key: SYGBKSQOCJEEJU-CMDGGOBGSA-N
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Description

The compound “8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one” is a chemical compound with the molecular formula C20H16O5 . It has an average mass of 336.338 Da and a monoisotopic mass of 336.099762 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a chromen-2-one group, a methoxy group, and a trimethoxyphenyl group . The presence of these functional groups can influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The trimethoxyphenyl (TMP) group, which is part of this compound, is known to be a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This suggests that the compound could participate in a variety of chemical reactions, particularly those relevant to biological systems.


Physical And Chemical Properties Analysis

The compound has a molecular formula of CHO, an average mass of 336.338 Da, and a monoisotopic mass of 336.099762 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available information.

properties

IUPAC Name

8-methoxy-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-25-17-7-5-6-14-10-15(22(24)29-21(14)17)16(23)9-8-13-11-19(27-3)20(28-4)12-18(13)26-2/h5-12H,1-4H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGBKSQOCJEEJU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

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